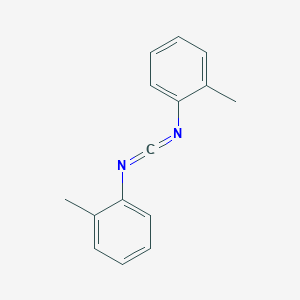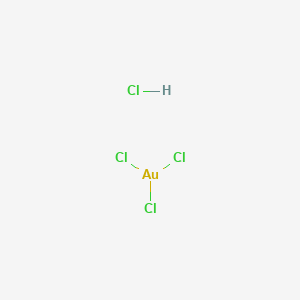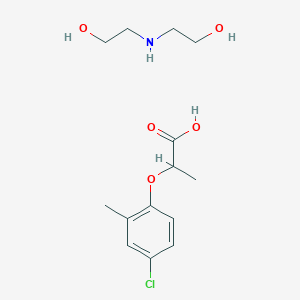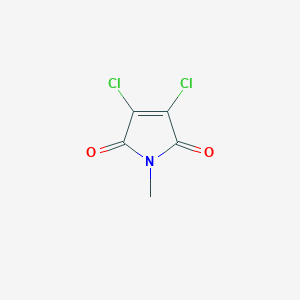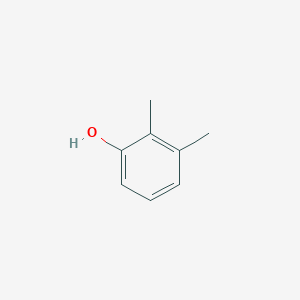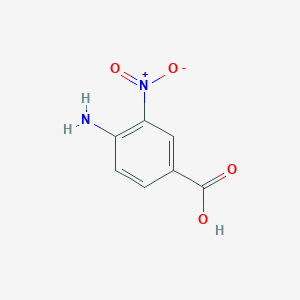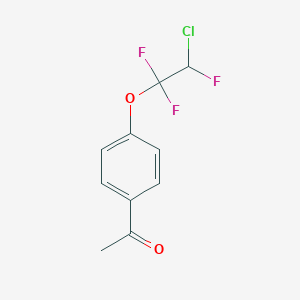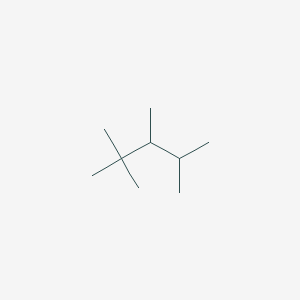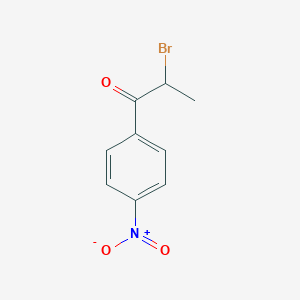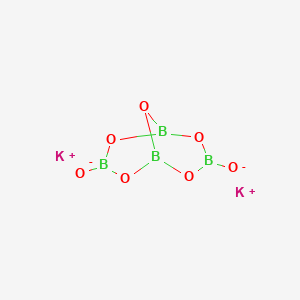
Propylene glycol monooleate
Overview
Description
Propylene glycol monooleate (PGMO) is a nonionic surfactant that is used in various industries such as food, pharmaceuticals, and cosmetics. It is a derivative of propylene glycol and oleic acid, and it has gained significant attention due to its unique properties that make it suitable for various applications.
Scientific Research Applications
Production of Propylene Glycol Fatty Acid Monoesters
These esters, including PGMO, are synthesized enzymatically to be used as water-in-oil emulsifiers, overcoming problems associated with chemical processes. Factors affecting the yield of these monoesters include acyl donors, organic solvents, temperature, water content, pH, and reaction time (Shaw & Lo, 1994).
Safety Assessment in Cosmetics
Propylene Glycol is used in cosmetic formulations as a skin-conditioning agent, solvent, and viscosity-decreasing agent. It's generally safe but can cause irritation and sensitization reactions under certain conditions (International Journal of Toxicology, 1994).
Optimized Enzymatic Synthesis for Food Industry
The synthesis of propylene glycol monolaurate, a related compound, is optimized for use in the food industry. Factors like reaction time, temperature, enzyme amount, and substrate molar ratio significantly affect molar conversion rates (Shaw, Wu, & Shieh, 2003).
Reactions with Food Flavorings
Propylene Glycol reacts with components of food flavorings under certain conditions, affecting the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Liquid-Liquid Extraction in Chemical Industries
Propylene Glycol can be recovered from aqueous streams using liquid-liquid extraction, an energy-efficient alternative to evaporation (Chavez et al., 2012).
Health Concerns in Infants
There are reports of toxic effects, including seizures and serum hyperosmolality, in infants exposed to propylene glycol, commonly used as a solvent in drug preparations (Macdonald et al., 1987; Glasgow et al., 1983).
Environmental and Health Risks
Propylene glycol and its derivatives are generally regarded as safe, but certain conditions and concentrations can lead to irritation and other health concerns (Wieslander, Norbäck, & Lindgren, 2001).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxypropyl Octadec-9-enoate are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Propylene glycol monooleate can be achieved through the esterification of propylene glycol with oleic acid.", "Starting Materials": [ "Propylene glycol", "Oleic acid", "Sulfuric acid", "Methanol" ], "Reaction": [ "In a reaction vessel, mix propylene glycol and oleic acid in a molar ratio of 1:1.2.", "Add a small amount of sulfuric acid as a catalyst.", "Heat the mixture to 150-160°C and maintain this temperature for 5-6 hours with continuous stirring.", "After the reaction is complete, cool the mixture to room temperature.", "Add methanol to the mixture to dissolve any unreacted oleic acid.", "Filter the mixture to remove any impurities.", "Distill the mixture to remove excess methanol and any remaining water.", "The resulting product is Propylene glycol monooleate." ] } | |
| 1330-80-9 | |
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-hydroxypropyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10+ |
InChI Key |
ZVTDEEBSWIQAFJ-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O |
| 1330-80-9 | |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Propylene Glycol Monooleate a suitable candidate for enzymatic synthesis, and how does the enzyme's structure influence this process?
A1: this compound can be effectively synthesized using immobilized SMG1-F278N lipase, a type of mono- and diacylglycerol lipase. [] This enzyme exhibits selectivity towards 1,3-Propylene Glycol over 1,2-Propylene Glycol, a preference attributed to the superior binding affinity of 1,3-Propylene Glycol within the enzyme's active pocket. [] Molecular docking simulations support this observation, revealing a more favorable interaction between 1,3-Propylene Glycol and the catalytic site of SMG1-F278N. [] This research highlights the importance of enzyme-substrate interactions in achieving efficient and selective biocatalytic synthesis.
Q2: Beyond its use in enzymatic synthesis, what other applications does this compound have, and what properties make it suitable for these applications?
A2: this compound finds application as an additive in anti-aging emulsion coatings designed for exterior walls. [] This application leverages its properties to enhance the coating's performance and durability. [] While the specific contributions of this compound are not explicitly detailed in the provided research, its presence contributes to the overall improvement in the coating's weather resistance, water resistance, alkali resistance, and toughness. [] This highlights its versatility as an additive for enhancing material properties in specific applications.
Q3: What insights can be gained from analyzing the chemical composition of extracts containing this compound?
A3: Analysis of a methanol fraction obtained through slow pyrolysis of date seeds, which contained this compound alongside other compounds like stigmast-5-en-3-ol and guanosine, revealed a diverse range of phytochemicals. [] The presence of these bioactive compounds suggests potential applications of such extracts in various medicinal fields, including anti-inflammatory, antioxidant, cardiovascular, anticancer, and immunosuppressant activities. [] This highlights the potential of exploring natural sources and extraction techniques for obtaining valuable compounds like this compound, potentially leading to the discovery of new bioactive agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



